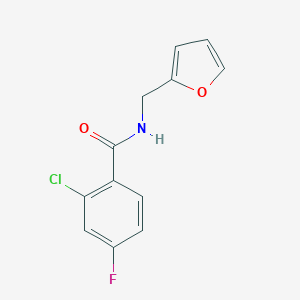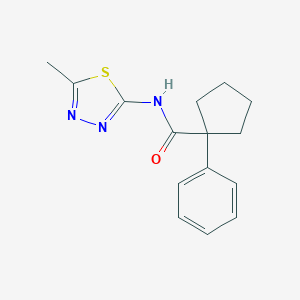
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as Ostarine or MK-2866. This compound has gained popularity in the scientific community due to its potential applications in the field of medicine and sports.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide works by selectively binding to androgen receptors in the body. This leads to an increase in protein synthesis and muscle growth, as well as a decrease in muscle breakdown. It also has a positive effect on bone density, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in muscle mass and strength, as well as an improvement in bone density. It has also been shown to have a positive effect on insulin sensitivity and lipid metabolism.
实验室实验的优点和局限性
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide in lab experiments is its selectivity for androgen receptors, which reduces the risk of side effects. However, one limitation is that it may not be suitable for use in certain types of studies, such as those involving female subjects or those investigating the effects of long-term use.
未来方向
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide. These include further studies on its potential use in the treatment of muscle wasting and osteoporosis, as well as its potential use in the treatment of hormone-related cancers. There is also potential for research on its effects on other physiological processes, such as inflammation and immune function.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves the reaction of 4-chlorophenoxyacetic acid with 1,3-benzodioxole in the presence of a coupling agent. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain the final product.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anabolic effects on muscle tissue and bone, making it a potential treatment for conditions such as osteoporosis and muscle wasting. It has also been studied for its potential use in the treatment of breast cancer and other hormone-related cancers.
属性
分子式 |
C18H18ClNO4 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-4-13(19)5-7-14)17(21)20-10-12-3-8-15-16(9-12)23-11-22-15/h3-9H,10-11H2,1-2H3,(H,20,21) |
InChI 键 |
FJONZIFFQLDHDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)


![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)


![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)


